Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

CAS No.:

Cat. No.: VC15809869

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O3 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 2-amino-1-oxoisoquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-11(15)9-6-13(12)10(14)8-5-3-2-4-7(8)9/h2-6H,12H2,1H3 |

| Standard InChI Key | GBDZSERVGXKRMO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(C(=O)C2=CC=CC=C21)N |

Introduction

Chemical Structure and Physicochemical Properties

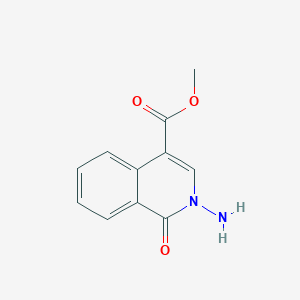

Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (IUPAC name: methyl 2-amino-1-oxoisoquinoline-4-carboxylate) belongs to the isoquinoline family, a class of nitrogen-containing heterocycles renowned for their pharmacological potential. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. The compound features a fused bicyclic structure comprising a benzene ring condensed with a pyridone ring, substituted at the 2-position with an amino group and at the 4-position with a methyl carboxylate moiety.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 2-amino-1-oxoisoquinoline-4-carboxylate |

| Canonical SMILES | COC(=O)C1=CN(C(=O)C2=CC=CC=C21)N |

| InChI Key | GBDZSERVGXKRMO-UHFFFAOYSA-N |

| PubChem CID | 4426907 |

The presence of both amino and carbonyl groups confers amphoteric properties, enabling participation in hydrogen bonding and electrophilic substitution reactions . Comparative analysis with structurally related compounds, such as methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (PubChem CID: 641184) and methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (PubChem CID: 181636), reveals that the 2-amino substitution enhances solubility in polar solvents and may influence bioavailability .

Synthesis and Manufacturing

The synthesis of methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves cyclization reactions starting from β-phenylethylamine derivatives. A common route utilizes N-acetyl-β-phenylethylamine as a precursor, subjected to cyclodehydration in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). The reaction proceeds via intramolecular amide formation, followed by esterification to introduce the methyl carboxylate group.

Key steps include:

-

Cyclization: Heating the precursor with POCl₃ at 80–100°C to form the isoquinoline core.

-

Amination: Selective introduction of the amino group at the 2-position using ammonium hydroxide.

-

Esterification: Treatment with methanol and acid catalysts to yield the final methyl ester .

Modifications to this protocol, such as substituting ZnCl₂ for POCl₃, have been explored to improve yields and reduce side reactions . For instance, methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (PubChem CID: 21680034) is synthesized via analogous methods, highlighting the versatility of this approach for generating diverse derivatives .

Chemical Reactivity and Derivative Synthesis

The compound’s functional groups enable diverse chemical modifications:

-

Amino Group: Participates in acylation, alkylation, and Schiff base formation. Reaction with acetic anhydride yields N-acetyl derivatives, which show improved metabolic stability.

-

Carboxylate Group: Hydrolysis under acidic conditions produces the free carboxylic acid, a precursor for amide-coupled prodrugs.

-

Pyridone Ring: Susceptible to electrophilic substitution at position 5 or 8, enabling halogenation or nitration for further functionalization .

Research Gaps and Future Directions

Despite promising preclinical data, critical challenges remain:

-

Mechanistic Elucidation: The exact molecular targets and pharmacokinetic profile of methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate are poorly understood. Proteomic and metabolomic studies are needed to identify interaction partners.

-

Structural Optimization: Modifying the carboxylate group to enhance blood-brain barrier penetration could unlock applications in neurodegenerative diseases .

-

In Vivo Toxicology: Acute and chronic toxicity profiles must be established to advance toward clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume